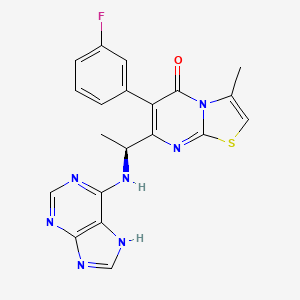
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a bromophenyl group at position 2, and a nitro group at position 3 on the chromene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable chromene precursor followed by nitration. The reaction conditions often include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step can be carried out using nitric acid in the presence of sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 6,8-dibromo-2-(4-bromophenyl)-3-amino-2H-chromene.
Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.
科学研究应用
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene has several scientific research applications:
Medicinal Chemistry: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atoms and the chromene ring structure contribute to its binding affinity with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6,8-dibromo-2-phenyl-3-nitro-2H-chromene
- 6,8-dibromo-2-(4-chlorophenyl)-3-nitro-2H-chromene
- 6,8-dibromo-2-(4-methylphenyl)-3-nitro-2H-chromene
Uniqueness
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is unique due to the presence of multiple bromine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. The specific substitution pattern on the chromene ring enhances its potential for diverse applications in medicinal chemistry and material science.
属性
IUPAC Name |
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEGQBKPPSAVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







